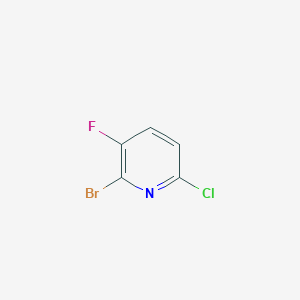

2-Bromo-6-chloro-3-fluoropyridine

Description

Structure

3D Structure

Properties

CAS No. |

1211515-03-5 |

|---|---|

Molecular Formula |

C5H2BrClFN |

Molecular Weight |

210.43 g/mol |

IUPAC Name |

2-bromo-6-chloro-3-fluoropyridine |

InChI |

InChI=1S/C5H2BrClFN/c6-5-3(8)1-2-4(7)9-5/h1-2H |

InChI Key |

LLEQHWZUPGLVKY-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=NC(=C1F)Br)Cl |

Origin of Product |

United States |

Reactivity and Mechanistic Investigations of 2 Bromo 6 Chloro 3 Fluoropyridine

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution on polyhalogenated pyridines is a cornerstone of their synthetic utility. The electron-deficient nature of the pyridine (B92270) ring, exacerbated by the presence of electron-wielding halogen atoms, renders it susceptible to attack by nucleophiles. wikipedia.org These reactions typically proceed through an addition-elimination mechanism, involving the formation of a negatively charged intermediate known as a Meisenheimer complex. wikipedia.orglibretexts.org

Regioselectivity of Halogen Displacement at C-2, C-3, and C-6

The positions of the halogens on the pyridine ring are crucial in determining the site of nucleophilic attack. In 2-bromo-6-chloro-3-fluoropyridine, the C-2 and C-6 positions are generally more activated towards nucleophilic attack than the C-3 position. This is because the negative charge in the Meisenheimer complex formed upon attack at C-2 or C-6 can be effectively delocalized onto the electronegative nitrogen atom of the pyridine ring. youtube.com

The relative reactivity of the halogens at C-2 (bromo) and C-6 (chloro) is a subject of detailed investigation. While the C-F bond is typically the strongest carbon-halogen bond, the high electronegativity of fluorine can make the carbon to which it is attached highly electrophilic, sometimes leading to fluoride (B91410) displacement. youtube.com However, in many SNAr reactions on similar polyhalopyridines, the substitution of chlorine or bromine is more common.

Influence of Electronic and Steric Effects on SNAr Pathways

The outcome of SNAr reactions is a delicate interplay of electronic and steric factors. rsc.org Electron-withdrawing groups, such as the halogens in this compound, activate the ring for nucleophilic attack by stabilizing the anionic Meisenheimer intermediate. libretexts.org The position of these activating groups is critical; ortho and para positions to the leaving group allow for resonance stabilization of the negative charge, whereas a meta-directing group offers no such stabilization. libretexts.org

The nature of the incoming nucleophile also plays a significant role. For instance, hard nucleophiles like alkoxides may favor attack at a different position compared to soft nucleophiles like thiolates. Steric hindrance can also influence the regioselectivity, with bulky nucleophiles preferentially attacking the less sterically encumbered position.

Mechanistic Pathways of SNAr on Polyhalogenated Pyridines (e.g., Meisenheimer complex formation)

The generally accepted mechanism for SNAr reactions on activated aryl halides involves a two-step addition-elimination process. libretexts.org

Addition of the nucleophile: The nucleophile attacks the carbon atom bearing a leaving group, leading to the formation of a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. wikipedia.orglibretexts.org In this step, the aromaticity of the pyridine ring is temporarily lost, and the carbon at the site of attack becomes sp3-hybridized. libretexts.org

Elimination of the leaving group: The leaving group is expelled, and the aromaticity of the ring is restored. This step is typically fast. youtube.com

The formation of the Meisenheimer complex is usually the rate-determining step of the reaction. youtube.com The stability of this intermediate is key to the feasibility of the SNAr reaction. For polyhalogenated pyridines, the presence of multiple electron-withdrawing halogens helps to delocalize the negative charge, thereby stabilizing the Meisenheimer complex. libretexts.org While these intermediates are often transient, some stable Meisenheimer complexes have been isolated and characterized, particularly those formed from polynitro aromatic compounds. nih.gov

Transition-Metal-Catalyzed Cross-Coupling Reactions

Transition-metal-catalyzed cross-coupling reactions have become indispensable tools in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.

Palladium-Catalyzed Coupling Reactions

Palladium catalysts are widely used for cross-coupling reactions involving aryl halides. nih.govrsc.org The general catalytic cycle involves three key steps: oxidative addition, transmetalation, and reductive elimination. libretexts.org The reactivity of the different halogens in this compound can be selectively exploited in these reactions. Typically, the order of reactivity for aryl halides in palladium-catalyzed couplings is I > Br > OTf >> Cl. nih.gov

The Suzuki-Miyaura coupling is a prominent palladium-catalyzed reaction that couples an organoboron species (like a boronic acid or ester) with a halide or triflate. libretexts.orgwikipedia.org This reaction is widely used to form biaryl compounds, styrenes, and polyolefins. wikipedia.org

In the context of this compound, the Suzuki-Miyaura coupling offers a powerful method for selective functionalization. Given the typical reactivity trend of halogens, the bromine at the C-2 position is expected to be more reactive than the chlorine at the C-6 position. This differential reactivity allows for selective coupling at the C-2 position by carefully controlling the reaction conditions. For instance, using specific ligands and bases can favor the coupling of aryl chlorides over triflates, demonstrating that the "typical" reactivity order can be manipulated. nih.gov

Recent advancements have led to the development of protocols for the exhaustive alkylation of polychlorinated pyridines using Suzuki-Miyaura reactions, suggesting that with the right conditions, both the bromo and chloro substituents could potentially be coupled. nih.gov The choice of palladium catalyst, ligand, base, and solvent system is crucial for achieving the desired outcome in Suzuki-Miyaura couplings. wikipedia.org For instance, the use of bulky phosphine (B1218219) ligands in combination with specific bases has been shown to facilitate the coupling of less reactive aryl chlorides. nih.gov

Table 1: Research Findings on the Reactivity of Halogenated Pyridines

| Reaction Type | Key Findings |

| Nucleophilic Aromatic Substitution (SNAr) | The regioselectivity of SNAr reactions on polyhalogenated pyridines is primarily governed by the ability of the ring to stabilize the negative charge of the Meisenheimer intermediate. Attack at positions ortho and para to the ring nitrogen is favored. youtube.com |

| Suzuki-Miyaura Coupling | The Suzuki-Miyaura coupling is a versatile method for the selective functionalization of polyhalogenated pyridines. The reactivity order of halogens (I > Br > Cl) can often be exploited for selective cross-coupling, though this can be influenced by the choice of catalyst and reaction conditions. nih.govnih.gov |

Copper-Mediated Coupling and Functionalization Reactions

Copper-catalyzed reactions, such as the Ullmann condensation, offer an alternative to palladium-based methods for forming C-N, C-O, and C-S bonds. rsc.org These reactions often proceed via different mechanisms and can exhibit complementary selectivity.

A significant finding for 5-bromo-2-chloro-3-fluoropyridine (B1227324) is the reversal of chemoselectivity in amination reactions when moving from palladium catalysis to neat, uncatalyzed conditions. researchgate.net Heating the substrate with an amine in the absence of a solvent and palladium catalyst leads to preferential substitution at the 2-chloro position. researchgate.net This outcome is characteristic of a nucleophilic aromatic substitution mechanism, which can sometimes be implicitly catalyzed by copper salts present as impurities or proceed purely thermally. Copper-catalyzed aminations on other halopyridine systems have shown a preference for electron-rich positions, which could explain the reactivity at C-5 (equivalent to C-2 in the other numbering) in 2-bromo-5-iodopyridine. rsc.org

Metal-Free Cross-Coupling Alternatives

The development of metal-free reactions is a growing area of chemical research, driven by the goals of sustainability and cost-effectiveness. For a substrate like this compound, several metal-free strategies are relevant.

The most direct metal-free functionalization is nucleophilic aromatic substitution (SNAr). As noted, the C-F bond at the 3-position is the most activated site for this type of reaction due to the electron-withdrawing nature of the pyridine nitrogen and the other halogens. This allows for the selective introduction of nucleophiles at this position under metal-free conditions. researchgate.net

Another emerging area is the direct C-H arylation of fluoroarenes. While challenging, methods are being developed that use traceless directing groups to achieve arylation at positions that are otherwise difficult to functionalize, such as the meta-position relative to a fluorine atom. rsc.org After the halogens on this compound are replaced or removed, such C-H functionalization strategies could provide further avenues for derivatization. Additionally, metal-free C-H arylation of heteroarenes can be achieved using hypervalent iodine reagents, like diaryliodonium salts, which serve as arylating agents under mild, base-promoted conditions. nih.gov

Directed Metalation and Subsequent Electrophilic Functionalization

Directed ortho metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic and heteroaromatic compounds. In pyridines, the nitrogen atom and existing substituents direct the deprotonation to a specific adjacent position, forming an organometallic intermediate that can be trapped with various electrophiles.

Regioselective C-H Functionalization Strategies

The regioselectivity of the metalation of this compound is dictated by the directing ability of the halogen substituents and the pyridine nitrogen. Halogens can direct metalation to their ortho position. In polysubstituted pyridines, the most acidic proton is typically located between two electron-withdrawing groups. For this compound, the C-4 and C-5 positions are available for deprotonation.

The C-4 position is situated ortho to the fluorine at C-3 and meta to the chlorine at C-6 and bromine at C-2. The C-5 position is ortho to the chlorine at C-6. The fluorine atom is a powerful directing group in metalation chemistry. Therefore, deprotonation is most likely to occur at the C-4 position, which is activated by the adjacent C-3 fluoro group. The use of strong, non-nucleophilic bases like lithium diisopropylamide (LDA) or lithium 2,2,6,6-tetramethylpiperidide (LiTMP) at low temperatures is standard for such transformations. The resulting lithiated species can then react with a range of electrophiles to introduce new functional groups regioselectively at the C-4 position.

Functional Group Introduction via Organometallic Intermediates (e.g., carboxylation)

Once the organometallic intermediate, such as 2-bromo-6-chloro-3-fluoro-4-lithiopyridine, is formed, it can be quenched with various electrophiles to introduce diverse functionalities. A prime example is carboxylation, which is achieved by reacting the lithiated intermediate with carbon dioxide (CO₂), typically from dry ice, followed by an acidic workup. This reaction sequence yields this compound-4-carboxylic acid.

This synthetic route provides access to pyridinecarboxylic acid derivatives, which are important precursors for pharmaceuticals and agrochemicals. The general conditions for such a transformation are outlined in the table below.

| Step | Reagents and Conditions | Product | Notes |

|---|---|---|---|

| 1. Metalation | LDA or LiTMP, THF, -78 °C | 2-Bromo-6-chloro-3-fluoro-4-lithiopyridine | Formation of the regioselective organometallic intermediate. |

| 2. Carboxylation | 1) CO₂ (s), -78 °C to r.t.; 2) H₃O⁺ workup | This compound-4-carboxylic acid | Introduction of the carboxylic acid group at the C-4 position. |

Functional Group Interconversion Strategies

The halogens and the pyridine nitrogen in this compound are sites for further chemical modification through functional group interconversions.

Oxidation and Reduction Transformations

The nitrogen atom of the pyridine ring can be oxidized to form the corresponding N-oxide. This transformation alters the electronic properties of the ring, making it more susceptible to certain nucleophilic and electrophilic substitution reactions. Common oxidizing agents for this purpose include peroxy acids, such as peracetic acid or meta-chloroperoxybenzoic acid (m-CPBA). The oxidation of halopyridines to their N-oxides is a well-established process. nih.govbiosynth.com The resulting this compound N-oxide can then serve as a versatile intermediate for further functionalization. bldpharm.comchemscene.com

Reduction transformations can involve either the pyridine ring or the carbon-halogen bonds. Catalytic hydrogenation can lead to the saturation of the pyridine ring or selective dehalogenation, depending on the catalyst and reaction conditions. For instance, palladium-catalyzed hydrogenolysis can often remove bromine or chlorine atoms.

Diazotization and Subsequent Derivatization

Diazotization reactions require the presence of a primary amino group. To apply this chemistry to the this compound scaffold, one of the halogen atoms must first be substituted with an amino group. The reactivity of halogens in nucleophilic aromatic substitution (SNAr) on the pyridine ring generally follows the order F > Cl > Br > I for the leaving group, and the positions most activated towards nucleophilic attack are C-2 and C-6. Given the substitution pattern, the C-6 chloro or C-2 bromo positions are susceptible to substitution. The reaction of this compound with an ammonia (B1221849) source (e.g., aqueous ammonia or a protected amine followed by deprotection) would likely yield an aminopyridine derivative, such as 2-bromo-3-fluoro-6-aminopyridine.

This aminopyridine can then undergo diazotization upon treatment with a source of nitrous acid (e.g., NaNO₂ in strong acid) at low temperatures to form a pyridyldiazonium salt. nih.govachemblock.com These diazonium salts are highly valuable synthetic intermediates, although often unstable. nih.gov They can be converted into a wide array of functional groups through subsequent derivatization reactions, such as the Sandmeyer reaction (to introduce another halogen or a cyano group) or hydrolysis (to introduce a hydroxyl group).

| Starting Material | Reagents | Intermediate | Potential Products |

|---|---|---|---|

| Amino-derivative of this compound | NaNO₂, HCl, 0-5 °C | Pyridyldiazonium salt | Hydroxy-pyridine (hydrolysis) |

| CuCl/HCl | Chloro-pyridine (Sandmeyer) | ||

| CuBr/HBr | Bromo-pyridine (Sandmeyer) |

Radical-Mediated Transformations (e.g., C-H functionalization)

Radical reactions offer an alternative pathway for the functionalization of halopyridines. Photoredox catalysis has emerged as a powerful tool for generating pyridyl radicals from the corresponding halides under mild conditions. In the case of this compound, the carbon-bromine bond is significantly weaker than the carbon-chlorine and carbon-fluorine bonds. Consequently, selective single-electron reduction of the C-Br bond is highly feasible, leading to the formation of a 6-chloro-3-fluoro-pyridin-2-yl radical.

This pyridyl radical is a nucleophilic species that can readily participate in a variety of transformations. For example, it can undergo anti-Markovnikov addition to electron-deficient alkenes in a hydroarylation process. This reaction allows for the introduction of alkyl chains at the C-2 position, providing a complementary strategy to traditional cross-coupling methods. The reaction is typically tolerant of a wide range of functional groups on both the pyridine and the alkene coupling partner.

Aryl Halide Isomerization and Halogen Dance Mechanisms in Halopyridines

The reactivity of halogenated pyridines, including complex scaffolds like this compound, is significantly influenced by the potential for halogen atoms to migrate around the aromatic ring. This phenomenon, known as aryl halide isomerization or the "halogen dance," is a base-catalyzed process that can lead to the formation of constitutional isomers. While direct mechanistic studies on this compound are not extensively documented in publicly available literature, the principles governing these rearrangements in other halopyridines provide a framework for understanding its potential reactivity.

The halogen dance reaction was first observed in the 1950s and has since become a valuable synthetic tool. It typically involves the transposition of a halogen atom on an aromatic ring, a process that can be catalyzed by strong bases. This rearrangement is particularly useful for accessing substituted heterocyclic compounds that might otherwise be difficult to synthesize.

Mechanistically, the halogen dance in bromo- and chloro-pyridines is thought to proceed through a series of deprotonation and metal-halogen exchange steps. In the presence of a strong base, such as lithium diisopropylamide (LDA), a proton is abstracted from the pyridine ring, forming a lithiated intermediate. This intermediate can then undergo an intermolecular or intramolecular halogen transfer, leading to an isomerized product. The stability of the lithiated intermediates and the relative electrophilicity of the halogen atoms play crucial roles in directing the rearrangement.

In the context of this compound, the presence of three different halogens on the pyridine ring introduces a high degree of complexity to its potential halogen dance reactivity. The relative lability of the carbon-halogen bonds (C-Br > C-Cl > C-F) and the acidity of the ring protons would be key factors in determining the outcome of such a reaction. It is conceivable that under specific basic conditions, migration of the bromine atom could occur.

A study on 2-chloro-3-bromopyridine demonstrated a continuous-flow halogen dance where a (pyridin-4-yl)lithium species, known to undergo the halogen-dance process, was selectively trapped. This highlights the potential for selective functionalization following a halogen migration.

The following table summarizes findings from studies on halogen dance reactions in various halopyridines, which can serve as a basis for predicting the potential behavior of this compound.

| Substrate | Base/Catalyst | Conditions | Outcome | Reference |

| 3-Bromopyridine | P4-t-Bu | Not specified | Isomerization to 4-bromopyridine | |

| 3-Bromopyridines | KOH/18-crown-6 | DMAc | Isomerization | |

| 2-Chloro-3-bromopyridine | Not specified | Continuous flow | Halogen dance to a (pyridin-4-yl)lithium species | |

| Bromothiophenes | Not specified | DFT-Cam-B3LYP/land2dz computations | Proposed bromo-bridged Transition State for isomerization and disproportionation paths | |

| 1-Bromo-2-chlorobenzene | Not specified | Not specified | Complex reactions due to chlorine exerting a moderate ortho-directing group effect |

Given the electronic properties of the substituents in this compound, a halogen dance reaction would likely be a complex process. The fluorine atom at the 3-position is a poor migrating group but will influence the acidity of the adjacent ring protons. The chlorine at the 6-position and the bromine at the 2-position are both potential migrating groups, with the C-Br bond being more susceptible to cleavage. Any potential isomerization would be a competitive process, with the final product distribution depending on the specific reaction conditions and the relative stabilities of the possible intermediates.

Applications As a Building Block in Complex Chemical Synthesis

Precursor in Pharmaceutical Intermediate Synthesis

Substituted pyridine (B92270) rings are a common feature in many biologically active compounds and approved pharmaceutical drugs. The ability to introduce various functional groups onto the pyridine scaffold is crucial for modulating the pharmacological properties of a molecule.

Pyridine-based scaffolds are fundamental to the structure of numerous pharmaceuticals. The compound 2-Bromo-6-chloro-3-fluoropyridine serves as a key starting material for generating these scaffolds. The bromine and chlorine atoms, in particular, are amenable to a wide range of palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig amination reactions. These methods allow for the introduction of diverse aryl, heteroaryl, alkyl, and amino groups at the 2- and 6-positions of the pyridine ring. This capability is instrumental in building the core structures of molecules designed to interact with specific biological targets.

In drug discovery, the ability to rapidly generate a library of analogues from a common intermediate is highly valuable. This process, known as diversification, allows for the exploration of a compound's structure-activity relationship (SAR). Late-stage functionalization, the modification of a complex molecule at a late step in its synthesis, is an efficient strategy for this purpose. The distinct reactivity of the halogens on this compound facilitates such strategies. For instance, a complex fragment can be introduced at one position (e.g., via reaction at the bromine atom), followed by modification at another position (e.g., the chlorine atom) in a later step to create a diverse set of final compounds. This sequential functionalization is a powerful tool for optimizing the properties of a lead compound in a pharmaceutical development pipeline.

Intermediate in Agrochemical Development

The pyridine heterocycle is also a critical component in many modern agrochemicals, including herbicides, insecticides, and fungicides. The nature and position of substituents on the pyridine ring are key determinants of a compound's biological activity and spectrum of control.

The development of novel herbicides and insecticides often relies on the synthesis of new substituted pyridine frameworks. This compound acts as a versatile intermediate in this area. Through sequential and selective cross-coupling and substitution reactions, various toxophoric groups and moieties that influence the compound's uptake, translocation, and metabolism in target organisms can be attached to the pyridine core. This allows for the systematic construction of new potential agrochemical candidates with desired efficacy and environmental profiles.

Synthesis of Advanced Materials and Ligands

The applications of specialized pyridine derivatives extend beyond the life sciences into the realm of materials science and catalysis. The electronic properties and coordination capabilities of the pyridine ring make it a valuable component in functional materials and ligands for metal catalysts.

Substituted pyridines are used as building blocks for a range of functional materials, including organic light-emitting diodes (OLEDs), polymers with specific electronic or optical properties, and new organocatalysts. The ability to introduce different functional groups onto this compound allows for the fine-tuning of the resulting material's properties. For example, the introduction of chromophores or electronically active groups can be achieved through reactions at the halogen sites, leading to the creation of novel materials with tailored characteristics. Furthermore, this compound serves as a precursor for the synthesis of complex ligands used to create transition-metal complexes with unique catalytic or magnetic properties.

Due to the highly specific nature of the query and the limited availability of detailed research findings for "this compound" within the precise structural outline provided, it is not possible to generate a comprehensive article that meets the specified requirements at this time.

Extensive searches for applications of this specific compound in the designated areas of "Ligand Architectures for Transition Metal Catalysis," "Synthesis of Oligopyridines and Fused Heterocycles," and "Access to Polysubstituted Aromatic Compounds" did not yield sufficient detailed, peer-reviewed research to construct an authoritative and informative article as per the instructions. The available information is largely limited to supplier data and general synthetic pathways for related, but distinct, chemical compounds.

Analytical and Spectroscopic Characterization Methodologies in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the precise structure of organic molecules in solution. For 2-Bromo-6-chloro-3-fluoropyridine, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments would be required to fully map the molecular framework.

¹H NMR: The proton NMR spectrum would be expected to show two signals corresponding to the two hydrogen atoms on the pyridine (B92270) ring. These signals would appear as doublets or doublet of doublets due to coupling with each other and with the adjacent fluorine atom. The chemical shifts would be influenced by the electron-withdrawing effects of the halogen substituents.

¹³C NMR: The carbon NMR spectrum would reveal five distinct signals for the five carbon atoms in the pyridine ring. The chemical shifts of the carbons directly bonded to bromine, chlorine, and fluorine would be significantly affected, providing key information about their positions.

¹⁹F NMR: The fluorine NMR spectrum would show a single signal for the fluorine atom at the C-3 position. The coupling patterns observed in this spectrum, particularly with the adjacent protons, would be crucial for confirming the substitution pattern on the ring.

A comprehensive analysis of these NMR spectra, including chemical shifts, integration, and coupling constants, allows for the unambiguous assignment of the compound's constitution.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis and Functional Group Identification

Infrared (IR) and Raman spectroscopy are used to probe the vibrational modes of a molecule, providing a characteristic fingerprint and identifying the functional groups present. For this compound, the spectra would be dominated by absorptions corresponding to the pyridine ring and the carbon-halogen bonds. Key expected features include:

Aromatic C-H stretching: Vibrations typically observed in the 3000-3100 cm⁻¹ region.

C=C and C=N ring stretching: A series of characteristic bands in the 1400-1600 cm⁻¹ region, defining the aromatic pyridine core.

C-F, C-Cl, and C-Br stretching: Strong absorptions in the fingerprint region (typically below 1300 cm⁻¹), which are indicative of the specific halogen substituents.

The combination of IR and Raman data provides a more complete picture of the molecule's vibrational framework.

Mass Spectrometry (MS, LC-MS, UPLC-MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a vital technique for determining the molecular weight of a compound and obtaining information about its structure through fragmentation analysis. When coupled with liquid chromatography (LC-MS or UPLC-MS), it also serves as a powerful tool for separating the compound from a mixture and confirming its identity.

For this compound, high-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition. The technique would provide a highly accurate mass measurement that corresponds to the chemical formula C₅H₂BrClFN. A key feature in the mass spectrum would be the characteristic isotopic pattern resulting from the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), which creates a unique multi-peak signature for the molecular ion.

X-ray Crystallography for Solid-State Structural Determination

Should this compound be a crystalline solid, single-crystal X-ray crystallography offers the most definitive method for structural determination. This technique provides precise three-dimensional coordinates of every atom in the crystal lattice, yielding unambiguous data on bond lengths, bond angles, and intermolecular interactions in the solid state. This method stands as the ultimate proof of structure, confirming the connectivity and stereochemistry that are inferred from spectroscopic methods.

Chromatographic Techniques (HPLC, UPLC, GC) for Purity Assessment and Reaction Monitoring

Chromatographic methods are indispensable for assessing the purity of this compound and for monitoring the progress of its synthesis.

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC): These techniques separate the compound from impurities based on its differential partitioning between a stationary phase and a mobile phase. A pure sample would exhibit a single major peak in the chromatogram. The area of this peak relative to the total area of all peaks is used to calculate the purity, often exceeding 98-99% for research-grade chemicals.

Gas Chromatography (GC): For volatile compounds like halogenated pyridines, GC is another excellent method for purity analysis. It separates components based on their boiling points and interactions with the stationary phase. Coupled with a detector like a Flame Ionization Detector (FID) or a Mass Spectrometer (GC-MS), it provides quantitative purity data and can help identify volatile impurities.

These techniques are crucial during the development and production of the compound to ensure that starting materials are consumed and that the final product meets the required quality standards.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.